![molecular formula C14H20N2O4S B2531252 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1252561-05-9](/img/structure/B2531252.png)

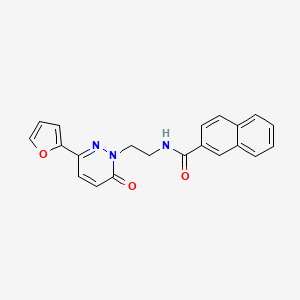

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, as part of a broader class of compounds, has been explored in the context of developing potent COX-2 inhibitors. The reported synthesis involves the creation of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates that target the COX-2 isoform selectively. The process highlights the transition from ester moieties to amide groups, which has resulted in more stable derivatives with significant COX-inhibition properties. These compounds have demonstrated not only in vitro activity but also in vivo analgesic effects, indicating their potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of related acetamides has been studied, particularly focusing on the conformation and interplanar angles of the amide groups. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the 2-acetylaminoacetamide moiety exhibits a linearly extended conformation with an interplanar angle of 157.3 degrees between the two amide groups. This structural information is crucial as it can influence the biological activity of the compounds. The study of these angles and the overall conformation contributes to understanding how these molecules might interact with biological targets such as COX-2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are not detailed in the provided data. However, the synthesis likely involves standard organic chemistry techniques such as amide bond formation, which is a common reaction in the synthesis of such compounds. The biological evaluation suggests that these reactions have been successful in producing compounds with the desired activity against COX-2, which is a testament to the efficacy of the chemical reactions used in the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamides are inferred from their biological activity and molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that these molecules can form stable interactions, which is important for their biological function. The planar hydrophilic and hydrophobic areas identified in the crystal structures indicate how these compounds might interact with the COX-2 enzyme, which is characterized by a hydrophobic channel and a hydrophilic active site. These properties are likely to contribute to the potency and selectivity of the COX-2 inhibition .

Scientific Research Applications

Antiglaucoma Applications

Research on sulfonamide derivatives, including compounds similar to "2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide," has shown their potential as antiglaucoma agents. Sulfonamides are explored for their ability to inhibit carbonic anhydrase (CA), reducing intraocular pressure by decreasing aqueous humor secretion. Such compounds are valuable for developing new therapies for glaucoma, a leading cause of blindness worldwide (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental Impact and Removal

Studies have also focused on the environmental presence of pharmaceutical compounds, including acetaminophen derivatives. Research into the removal of such pollutants from water resources emphasizes the importance of developing cleaner technologies. Adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are among the techniques evaluated for their efficiency in removing pharmaceutical micropollutants, highlighting the need for sustainable water treatment solutions (Prasannamedha, Kumar, 2020).

Pharmacological Activities of Derivatives

Research into the pharmacological activities of paeonol derivatives, which share structural similarities with the compound , shows a wide range of biological effects. These include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant activities. Such studies demonstrate the potential of structurally related compounds for developing new therapeutic agents with diverse pharmacological properties (Wang, Wu, Chu, Wu, & Sun, 2020).

properties

IUPAC Name |

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZUIHWWYRLUNT-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)